5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
CAS No.: 1094350-33-0
Cat. No.: VC3038721
Molecular Formula: C9H9FN4O
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
![5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole - 1094350-33-0](/images/structure/VC3038721.png)
Specification
CAS No. | 1094350-33-0 |
---|---|
Molecular Formula | C9H9FN4O |
Molecular Weight | 208.19 g/mol |
IUPAC Name | 5-[(3-fluoro-4-methoxyphenyl)methyl]-2H-tetrazole |
Standard InChI | InChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) |
Standard InChI Key | CFQSXASUIQNGGH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NNN=N2)F |
Canonical SMILES | COC1=C(C=C(C=C1)CC2=NNN=N2)F |
Introduction
Chemical Structure and Identification
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole belongs to the class of substituted tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. The compound has a distinctive structure characterized by a tetrazole ring connected to a 3-fluoro-4-methoxyphenyl group via a methylene bridge.
Basic Chemical Information
The compound is identified by the following chemical parameters:
Parameter | Value |
---|---|
CAS Number | 1094350-33-0 |
Molecular Formula | C₉H₉FN₄O |
Molecular Weight | 208.2 g/mol |
IUPAC Name | 5-[(3-fluoro-4-methoxyphenyl)methyl]-2H-tetrazole |
MDL Number | MFCD11207464 |
PubChem CID | 43154871 |
The chemical structure features a tetrazole ring (C₁N₄) with a methylene linker connecting it to a 3-fluoro-4-methoxyphenyl moiety . The precise arrangement of these structural elements contributes to the compound's chemical properties and potential biological activities.
Structural Identifiers
For computational and database purposes, the compound is represented by the following identifiers:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9 |
InChI Key | CFQSXASUIQNGGH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NNN=N2)F |
These identifiers allow for unambiguous identification of the compound across various chemical databases and enable computational analyses for structure-property relationships .
Physical Properties
Understanding the physical properties of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is essential for its characterization and application.
Appearance and Basic Properties
The compound typically appears as a powder at room temperature. Its physical state and appearance contribute to its handling characteristics in laboratory and industrial settings .
Thermodynamic Properties
While specific experimental data for the exact compound is limited, related tetrazole derivatives typically display the following properties:
Property | Value |
---|---|
Storage Temperature | Room temperature |
Estimated Boiling Point | >400°C (based on similar compounds) |
Thermal Stability | Moderate to high |
Tetrazoles generally exhibit relatively high thermal stability due to their aromatic character, though they can decompose under extreme conditions .
Synthesis Methods
Several synthetic approaches can be employed to prepare 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole, reflecting the broader methodologies developed for tetrazole derivatives.
Traditional Azide-Nitrile Cycloaddition
The most common method for synthesizing 5-substituted tetrazoles involves a [3+2] cycloaddition reaction between azides and nitriles:
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Preparation of the appropriate 3-fluoro-4-methoxybenzyl nitrile
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Reaction with sodium azide in an appropriate solvent
This methodology typically requires acidic conditions or metal catalysts to activate the nitrile group, facilitating the cycloaddition with the azide component .
Multi-Component Reactions (MCRs)
Advanced synthetic approaches utilize multi-component reactions, which provide more efficient routes to tetrazole derivatives:
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One-pot reaction of 3-fluoro-4-methoxybenzaldehyde with malononitrile and sodium azide
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Formation of intermediate cyano compounds
This approach represents a more atom-economical and environmentally friendly synthetic route compared to traditional methods .
Palladium-Catalyzed Cross-Coupling
For the synthesis of specifically substituted tetrazoles like 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole, palladium-catalyzed cross-coupling reactions offer versatile approaches:
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Preparation of a 5-bromotetrazole intermediate
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Suzuki coupling with the appropriate arylboronic acid
Alternatively, direct arylation of tetrazoles with aryl iodides using Pd(OAc)₂, CuI, and CsCO₃ with tri-(2-furyl)-phosphine as phosphine ligand in acetonitrile has proven effective for similar compounds .
Chemical Reactivity
The chemical behavior of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is influenced by both the tetrazole ring and the substituted phenyl moiety.
Reactivity of the Tetrazole Ring
The tetrazole ring exhibits specific reactivity patterns:
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Acid-base properties: The tetrazole ring acts as a weak acid (pKa ≈ 4.5-5.0, estimated from similar tetrazoles)
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Tautomerism: The compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers
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Metal coordination: The nitrogen atoms in the tetrazole ring can coordinate with metal ions, similar to the behavior observed with potassium tetrazolate salts
These properties contribute to the compound's potential for further derivatization and applications in coordination chemistry .
Reactivity of the Fluoromethoxyphenyl Group
The 3-fluoro-4-methoxyphenyl substituent contributes additional reactivity characteristics:
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The methoxy group can undergo O-demethylation under specific conditions
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The fluoro substituent modifies the electronic properties of the aromatic ring, affecting its reactivity toward electrophilic and nucleophilic reagents
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The benzylic position is susceptible to oxidation or further functionalization
The compound is noted to react readily with nucleophiles due to the electrophilic nature of the sulfonyl group in related derivatives.
Biological and Pharmacological Properties
Tetrazole derivatives including 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole have attracted considerable interest in medicinal chemistry due to their diverse biological activities.
The presence of the 3-fluoro-4-methoxyphenyl group likely contributes to enhanced pharmacokinetic properties, as fluorine substitution is known to improve metabolic stability and bioavailability .
Structure-Activity Relationships
Studies on related tetrazole compounds reveal important structure-activity relationships that may apply to 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole:
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Aryl substitution at C-5 position of tetrazoles significantly influences biological activity
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Alkoxy substituents (particularly ethoxy and methoxy) at the para position of the phenyl ring enhance antiproliferative effects
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Fluorine substitution can improve metabolic stability and binding to target proteins
For instance, compounds with a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring have shown maximal antiproliferative activity .
Applications in Drug Discovery
The distinctive properties of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole make it relevant for various applications in medicinal chemistry and drug development.
Tetrazoles as Bioisosteres
Tetrazoles serve as important bioisosteres in medicinal chemistry:
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The tetrazole ring functions as a metabolically stable carboxylic acid bioisostere
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The 1H-tetrazole group has similar acidity to carboxylic acids but greater metabolic stability
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The enhanced lipophilicity of tetrazoles can improve membrane permeability of drug candidates
These characteristics make tetrazole-containing compounds valuable scaffolds in drug design, particularly for targeting membrane-bound receptors or enzymes .
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
Harmful if inhaled | H332 |
May cause respiratory irritation | H335 |
These hazard statements necessitate appropriate precautionary measures during handling and use .
Precautionary Measures
Recommended precautionary measures include:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wash hands thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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Store in a well-ventilated place with container tightly closed (P403+P233)
These safety considerations are crucial for laboratory personnel and industrial workers handling this compound.
Future Research Directions
Research on 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole and related compounds continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Opportunities for advancing synthetic approaches include:
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Development of greener, catalyst-free methodologies for tetrazole synthesis
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One-pot multicomponent reactions under neat conditions to improve atom economy
These approaches align with increasing emphasis on sustainable chemistry principles in pharmaceutical research.
Biological Activity Exploration
Further exploration of biological activities could focus on:
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Comprehensive screening against diverse cancer cell lines and pathogens
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Investigation of structure-activity relationships through systematic modification of the 3-fluoro-4-methoxyphenyl moiety
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Evaluation of potential applications beyond anticancer and antimicrobial activities
Molecular docking studies, similar to those conducted with related tetrazoles, could reveal potential protein targets and binding modes for this compound .
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